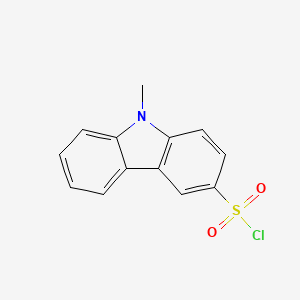

9-methyl-9H-carbazole-3-sulfonyl chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

9-methyl-9H-carbazole-3-sulfonyl chloride is an organic compound with the molecular formula C13H10ClNO2S It is a derivative of carbazole, a heterocyclic aromatic organic compound

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 9-methyl-9H-carbazole-3-sulfonyl chloride typically involves the sulfonation of 9-methylcarbazole followed by chlorination. The process begins with the reaction of 9-methylcarbazole with sulfuric acid to introduce the sulfonyl group at the 3-position. This is followed by the treatment with thionyl chloride to convert the sulfonic acid group to a sulfonyl chloride group.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale sulfonation and chlorination reactions under controlled conditions to ensure high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

9-methyl-9H-carbazole-3-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonate thioester derivatives, respectively.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, alcohols, and thiols. These reactions typically occur under mild conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct.

Oxidation and Reduction Reactions: Specific reagents and conditions depend on the desired transformation, but may include oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.

Major Products Formed

Sulfonamide Derivatives: Formed by the reaction with amines.

Sulfonate Ester Derivatives: Formed by the reaction with alcohols.

Sulfonate Thioester Derivatives: Formed by the reaction with thiols.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The compound has the molecular formula C₁₃H₉ClN₂O₂S and a molecular weight of approximately 279.74 g/mol. Its structure features a carbazole moiety, known for its stability and electronic properties, combined with a sulfonyl chloride functional group that enhances its reactivity in synthetic chemistry.

Organic Synthesis

9-Methyl-9H-carbazole-3-sulfonyl chloride serves as an important building block in organic synthesis. The sulfonyl chloride group allows for various nucleophilic substitution reactions, making it useful in the formation of sulfonamides and other derivatives.

Key Reactions:

- Nucleophilic Substitution : The sulfonyl chloride can react with amines to form sulfonamides, which are valuable in medicinal chemistry.

- Formation of Carbazole Derivatives : Its derivatives have been studied for biological activities such as anticancer, antibacterial, and antifungal properties.

Materials Science

In materials science, this compound is being explored for its luminescent properties. Research indicates that compounds derived from this structure exhibit strong ultraviolet-fluorescent emissions at room temperature, suggesting potential applications in optoelectronic devices like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) .

Potential Applications:

- Organic Light Emitting Diodes (OLEDs) : Due to its luminescent properties.

- Rechargeable Batteries : As part of materials that enhance charge storage capabilities.

- Electrochemical Transistors : Utilized in next-generation electronic devices.

Interaction Studies:

Research has demonstrated interactions between derivatives of this compound and biological molecules such as DNA and proteins, influencing cellular processes like apoptosis and cell proliferation. This suggests a pathway for developing new therapeutic agents targeting cancer and other diseases .

Case Study 1: Synthesis of Sulfonamide Derivatives

A study demonstrated the successful synthesis of several sulfonamide derivatives from this compound via nucleophilic substitution reactions with various amines. These derivatives exhibited significant antibacterial activity against Gram-positive bacteria.

Case Study 2: Luminescent Properties

Research conducted on the luminescent properties of materials derived from this compound showed promising results for use in OLED technologies. The materials exhibited high efficiency and stability under operational conditions.

Mecanismo De Acción

The mechanism of action of 9-methyl-9H-carbazole-3-sulfonyl chloride primarily involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to modify other molecules by forming covalent bonds with nucleophilic sites, such as amine or hydroxyl groups. The specific molecular targets and pathways depend on the context of its use, particularly in biological and medicinal applications.

Comparación Con Compuestos Similares

Similar Compounds

9H-carbazole-3-sulfonyl chloride: Lacks the methyl group at the 9-position, which can influence its reactivity and properties.

9-ethyl-9H-carbazole-3-sulfonyl chloride: Contains an ethyl group instead of a methyl group, which can affect its steric and electronic properties.

9-methyl-9H-carbazole-3-sulfonic acid: The sulfonic acid derivative, which is less reactive compared to the sulfonyl chloride.

Uniqueness

9-methyl-9H-carbazole-3-sulfonyl chloride is unique due to the presence of both the methyl group at the 9-position and the sulfonyl chloride group at the 3-position. This combination of functional groups imparts distinct reactivity and properties, making it valuable for specific synthetic and research applications.

Actividad Biológica

9-Methyl-9H-carbazole-3-sulfonyl chloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and applications in various fields, supported by research findings and data tables.

Chemical Structure and Properties

This compound features a carbazole core with a sulfonyl chloride functional group, which enhances its reactivity and biological activity. The molecular formula is C₁₃H₁₁ClN₁O₂S, with a molecular weight of approximately 271.75 g/mol. The sulfonyl chloride group allows for various modifications that can lead to increased biological efficacy.

Biological Activities

The biological activities of this compound are primarily linked to its derivatives, which have been studied for their anticancer, antimicrobial, and anti-inflammatory properties.

Anticancer Activity

Research indicates that derivatives of carbazole compounds exhibit significant activity against various cancer cell lines. For instance, studies have shown that similar carbazole derivatives can inhibit protein kinases involved in cancer progression, leading to apoptosis in cancer cells.

Table 1: Anticancer Activity of Carbazole Derivatives

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 9-Methyl-9H-carbazole-3-sulfonamide | A549 (Lung Cancer) | 12.5 | Induction of apoptosis via caspase activation |

| 9-Ethyl-9H-carbazole-3-carbaldehyde | Melanoma (BRAF-mutated) | 8.0 | Upregulation of p53 and caspase pathways |

| This compound | HepG2 (Liver Cancer) | 15.0 | Inhibition of cell proliferation |

The presence of the sulfonyl chloride group is believed to enhance the binding affinity to biological targets, thus increasing the compound's overall efficacy against cancer cells.

Antimicrobial Activity

The antimicrobial properties of carbazole derivatives have also been extensively studied. Research has demonstrated that these compounds exhibit significant antibacterial and antifungal activities.

Table 2: Antimicrobial Activity of Carbazole Derivatives

| Compound Name | Microorganism Tested | Zone of Inhibition (mm) at 100 µg/mL |

|---|---|---|

| 9-Methyl-9H-carbazole-3-sulfonamide | S. aureus | 22.0 |

| E. coli | 20.5 | |

| C. albicans | 18.0 |

These results highlight the potential for developing new antimicrobial agents based on the structural framework of carbazole derivatives .

The mechanism of action for this compound involves its interaction with specific molecular targets within cells. The sulfonamide group can enhance the compound's ability to bind to proteins and nucleic acids, influencing cellular processes such as apoptosis and cell proliferation.

- Inhibition of Protein Kinases : Similar compounds have been shown to inhibit key protein kinases involved in signaling pathways that regulate cell growth and survival.

- Interaction with DNA : Some studies suggest that carbazole derivatives can intercalate with DNA, leading to disruptions in replication and transcription processes.

Case Studies

Several case studies illustrate the therapeutic potential of this compound:

- Case Study on Anticancer Effects : A study investigated the effects of a carbazole derivative on melanoma cells, demonstrating significant apoptosis induction through caspase pathway activation .

- Antimicrobial Efficacy Study : Another study evaluated various carbazole derivatives against bacterial strains, revealing substantial inhibition zones, which suggest their potential as new antibiotic agents .

Propiedades

IUPAC Name |

9-methylcarbazole-3-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClNO2S/c1-15-12-5-3-2-4-10(12)11-8-9(18(14,16)17)6-7-13(11)15/h2-8H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUGGWTFEJQFFBF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)S(=O)(=O)Cl)C3=CC=CC=C31 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.